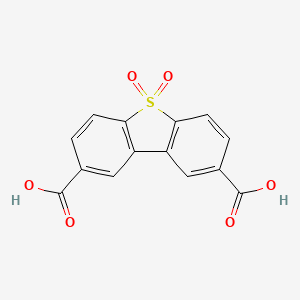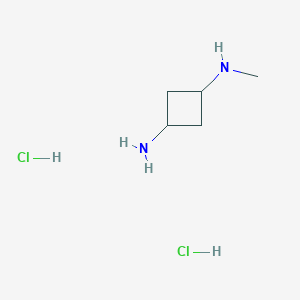
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a research chemical with the CAS Number: 2580239-79-6 . It has a molecular weight of 173.08 and its IUPAC name is N1-methylcyclobutane-1,3-diamine dihydrochloride . The compound is a salt, with chloride ions being part of its structure .
Molecular Structure Analysis
The InChI code for 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H . This indicates that the compound has a cyclobutane ring with two amine groups and one methyl group attached to it. The compound also has two chloride ions associated with it .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of cyclic compounds. Cyclobutane diamines, including derivatives such as 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride, have been recognized as promising building blocks in drug discovery due to their steric properties. These compounds have been used to develop new synthetic schemes that exploit classical chemistry for constructing cyclobutane rings, and their conformational preferences have been evaluated using techniques like X-ray diffraction (Radchenko et al., 2010).
Applications in Catalysis
Research in metal-catalyzed reactions has highlighted the significance of 1,2-diamine motifs, which are present in several natural products and pharmaceutical agents. Chiral 1,2-diamines, to which 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride is structurally related, are widely used in asymmetric synthesis and catalysis. Advances in metal-catalyzed diamination reactions suggest that these structures could be extensively employed in constructing natural products and drug molecules in the near future (Cardona & Goti, 2009).
Fungicidal Activity
Compounds structurally similar to 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride have been studied for their fungicidal properties. For example, alicyclic diamines like 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene have been synthesized and examined for their efficacy in controlling crop pathogens. These studies provide a basis for understanding how similar cyclic diamines might be used in agricultural contexts (Havis et al., 1996).
Material Science Applications
In the realm of material sciences, derivatives of cyclobutane, akin to 1-N-Methylcyclobutane-1,3-diamine;dihydrochloride, have been utilized in studying the properties of liquid crystal cells. The study of poly(amic acid)s synthesized from cyclobutane derivatives provides insights into the factors affecting pretilt angles of liquid crystal cells, demonstrating the potential of these compounds in advanced material applications (Lee et al., 2006).
Eigenschaften
IUPAC Name |
1-N-methylcyclobutane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-7-5-2-4(6)3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSLLCWHOQTMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2999115.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2999116.png)
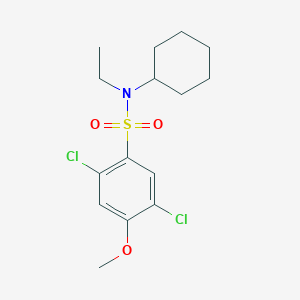
![7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2999121.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2999122.png)
![N-{[2-(4-methylphenyl)oxan-3-yl]methyl}prop-2-enamide](/img/structure/B2999123.png)
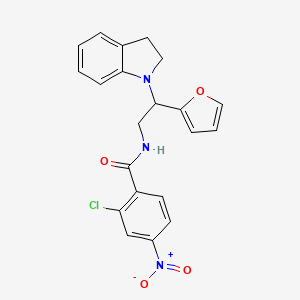
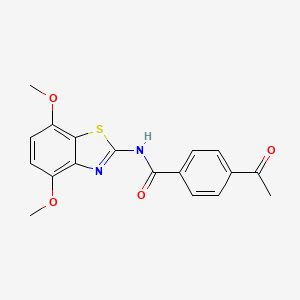
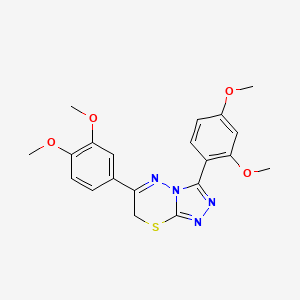
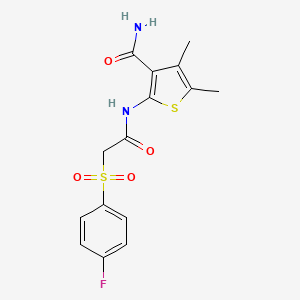
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

